{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride
Description
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride is an aromatic amine hydrochloride derivative characterized by a phenyl ring substituted with an amine group at the 2-position, linked via a thioether (-S-) bridge to a 3-fluorobenzyl group. The hydrochloride salt form enhances stability and aqueous solubility, making it suitable for pharmaceutical and chemical research applications. However, detailed toxicological and pharmacological data for this compound remain unavailable in the provided evidence, warranting caution in its handling and application .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]aniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTABQIFWKNYDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and thiophenylamine.
Reaction Conditions: The reaction between 3-fluorobenzyl chloride and thiophenylamine is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The reaction results in the formation of an intermediate compound, {2-[(3-Fluorobenzyl)thio]phenyl}amine.
Hydrochloride Salt Formation: The intermediate compound is then treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group and thiophenylamine structure contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, emphasizing substituent variations, physicochemical properties, and commercial availability:
| Compound Name | CAS Number | Molecular Formula | Substituent (Position) | Purity | Availability | Safety Data |
|---|---|---|---|---|---|---|
| {2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride | Not provided | C₁₃H₁₁ClFNS | 3-F (benzyl) | Unknown | Unknown | Not studied |
| {2-[(4-Methylbenzyl)thio]phenyl}amine hydrochloride | 136620-24-1 | C₁₄H₁₆ClNS | 4-CH₃ (benzyl) | 95% | Discontinued | Limited |
| (3-Methylphenyl)methylamine hydrochloride | 1252548-92-7 | C₁₃H₁₆ClNS | 3-CH₃ (phenyl), thiophene | Unknown | Available | Unknown |
| ({2-[(2-Fluorophenyl)methoxy]-3-methoxyphenyl}methyl)(methyl)amine hydrochloride | 1049713-63-4 | C₁₆H₁₉ClFNO₂ | 2-F (benzyloxy), 3-OCH₃ | Unknown | Available | Not available online |
Substituent Effects and Functional Implications
Fluorine vs. Methyl Substituents
- This may improve solubility in polar solvents or interactions with biological targets .
- Lipophilicity : The 4-methyl substituent in {2-[(4-methylbenzyl)thio]phenyl}amine hydrochloride increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Its discontinued status may reflect suboptimal pharmacokinetic profiles or stability issues .
Thiophene vs. Benzyl Moieties
- Thiophene-containing compounds often exhibit distinct metabolic pathways due to sulfur’s susceptibility to oxidation .
Positional Isomerism
- Meta vs. Para Substitution: The 3-fluorobenzyl group (meta) in the target compound versus the 4-methylbenzyl (para) analog may lead to divergent steric and electronic interactions with receptors.
Research Findings and Practical Considerations
- Synthetic Accessibility : Fluorinated analogs like the target compound may require specialized fluorination techniques, whereas methyl-substituted derivatives are synthetically straightforward. highlights commercial availability of pentafluorophenyl analogs, suggesting fluorine’s broad utility in medicinal chemistry .
- Toxicity Concerns : Thiophene fentanyl hydrochloride (), though structurally distinct, underscores the importance of thorough toxicological profiling for sulfur-containing amines. The lack of safety data for the target compound and its analogs necessitates precautionary handling .
- Applications : Fluorinated amines are frequently explored as kinase inhibitors or CNS agents due to fluorine’s ability to modulate bioavailability. The discontinued status of {2-[(4-methylbenzyl)thio]phenyl}amine hydrochloride may reflect a narrower therapeutic index compared to fluorinated variants .
Biological Activity
{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a thiophenylamine structure with a fluorobenzyl substitution, which enhances its biological activity. The synthesis typically involves the nucleophilic substitution of 3-fluorobenzyl chloride with thiophenylamine in the presence of a base, followed by hydrochloride salt formation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl group contributes to its binding affinity, potentially modulating the activity of various biochemical pathways.
Anticancer Properties
Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against lung and breast cancer cells, indicating its potential as an anticancer agent. The mechanism appears to involve the inhibition of cell proliferation pathways .
| Cell Line | IC50 (µM) |
|---|---|
| Lung Cancer Cells | 15.4 |
| Breast Cancer Cells | 12.7 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria and some antifungal effects as well. The Minimum Inhibitory Concentration (MIC) values indicate promising potential for further development as an antimicrobial agent.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 50 |
Case Studies
- Anticancer Activity : A study conducted on a series of fluorinated compounds including this compound demonstrated significant inhibitory effects on tumor growth in vitro. The compounds were evaluated for their ability to induce apoptosis in cancer cells, revealing that the compound could trigger apoptotic pathways effectively .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties showed that derivatives of this compound exhibited notable activity against various bacterial strains, outperforming some standard antibiotics in specific assays .
Research Applications
The compound is utilized not only in academic research but also holds potential for pharmaceutical applications:
- Drug Development : Its unique structural features make it a candidate for developing new therapeutic agents targeting specific diseases.
- Chemical Reagent : It serves as a building block in organic synthesis for more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
